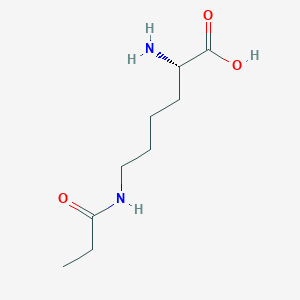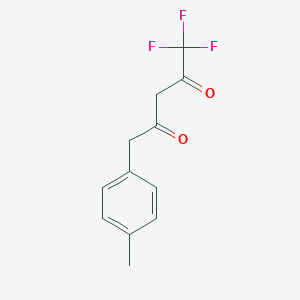![molecular formula C21H15NO5 B170657 4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one CAS No. 106754-95-4](/img/structure/B170657.png)
4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one, also known as ADMX-1, is a synthetic compound that has been studied for its potential use in cancer treatment.
Mechanism of Action
The exact mechanism of action of 4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one is not fully understood. However, it is believed that this compound inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which may help to prevent the spread of cancer. Additionally, this compound has anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one is that it has been shown to be effective in inhibiting the growth of various types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential use in the treatment of inflammatory diseases. However, one limitation of this compound is that its exact mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one. One direction is to further investigate the mechanism of action of this compound and to identify other proteins that may be involved in its anti-cancer and anti-inflammatory effects. Another direction is to study the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, future studies could investigate the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
This compound is a synthetic compound that has been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases. While the exact mechanism of action of this compound is not fully understood, there are several future directions for the study of this compound.
Synthesis Methods
4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one is synthesized through a multi-step process that involves the reaction of several different chemicals. The process begins with the reaction of 2-hydroxy-1,4-naphthoquinone with 2-nitrophenylacetonitrile to form a spirocyclic intermediate. This intermediate is then reacted with N-(chloromethyl)phthalimide to form the final product, this compound.
Scientific Research Applications
4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one has been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
properties
CAS RN |
106754-95-4 |
|---|---|
Molecular Formula |
C21H15NO5 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4'-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C21H15NO5/c22-10-13-17(24)8-7-16-19(13)26-18-9-11(23)5-6-15(18)21(16)14-4-2-1-3-12(14)20(25)27-21/h1-9,23-24H,10,22H2 |
InChI Key |
QXLIHCRNVNHDRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O |
synonyms |
4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro-[isobenzofuran-1,9'-xanthen]-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)




